4-Chloro-5-iodo-2-methoxybenzoic acid

Description

Molecular Architecture and Substituent Effects

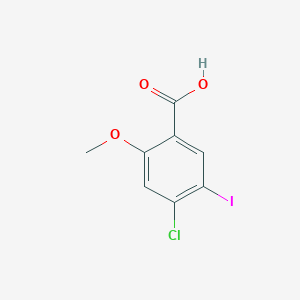

4-Chloro-5-iodo-2-methoxybenzoic acid (molecular formula: $$ \text{C}8\text{H}6\text{ClIO}3 $$) features a benzoic acid backbone with three distinct substituents: a methoxy group (-OCH$$3$$) at position 2, a chlorine atom at position 4, and an iodine atom at position 5. The carboxylic acid group (-COOH) at position 1 dominates the compound’s acidity, while the substituents modulate electronic and steric properties.

The methoxy group is an electron-donating substituent via resonance, which increases electron density at the ortho and para positions relative to itself. In contrast, chlorine and iodine are electron-withdrawing via inductive effects, though iodine’s larger atomic size reduces its electronegativity compared to chlorine. Hammett substituent constants ($$ \sigma $$) provide quantitative insight:

- Methoxy (para): $$ \sigma_{\text{para}} = -0.27 $$ (electron-donating)

- Chlorine (meta): $$ \sigma_{\text{meta}} = 0.37 $$

- Iodine (meta): $$ \sigma_{\text{meta}} = 0.35 $$

These values suggest that chlorine and iodine slightly deactivate the aromatic ring, while the methoxy group counterbalances this effect. The interplay of these substituents influences the compound’s reactivity, particularly in electrophilic substitution and acid-base behavior.

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound are limited, analogous halogenated benzoic acids exhibit characteristic packing patterns. For example, 5-chloro-4-iodo-2-methoxybenzoic acid (a positional isomer) forms a planar aromatic core with intramolecular hydrogen bonding between the carboxylic acid group and adjacent substituents. The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, potentially distorting the ideal coplanarity of the benzene ring.

Key structural parameters inferred from related compounds include:

- Bond lengths : C-I ($$ \sim 2.09 \, \text{Å} $$) and C-Cl ($$ \sim 1.73 \, \text{Å} $$)

- Dihedral angles : Methoxy group torsion angles of $$ \sim 5^\circ $$ relative to the aromatic plane

These features suggest a slight non-planar conformation due to steric clashes between the iodine atom and neighboring groups.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is governed by resonance and inductive effects:

- Carboxylic acid group : The -COOH moiety withdraws electrons via resonance, stabilizing the deprotonated form ($$ \text{p}K_a \approx 3.7 $$).

- Substituent contributions :

Resonance structures highlight delocalization of the carboxylic acid’s negative charge onto the aromatic ring, moderated by the electron-withdrawing halogens. Density functional theory (DFT) calculations on similar systems reveal localized electron density at the iodine and chlorine atoms, with partial positive charges on the aromatic carbons adjacent to the halogens.

Comparative Analysis with Structurally Related Halogenated Benzoic Acids

The compound’s properties are contextualized against related derivatives:

Key trends:

- Acidity : Electron-withdrawing halogens (Cl, I) lower $$ \text{p}K_a $$, while methoxy donation mitigates this effect.

- Thermal stability : Larger halogens (e.g., iodine) reduce melting points due to disrupted crystal packing.

- Reactivity : Iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution compared to chlorine.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULZZPLSJNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method from Patent Sources

Starting Materials and Reagents

- Methyl 2-aminobenzoate or derivatives as the aromatic core.

- Potassium iodate and iodinating agents for selective iodination.

- Glacial acetic acid and methylene dichloride as solvents.

- Cuprous chloride , hydrochloric acid , and sodium nitrite for diazotization and Sandmeyer reactions.

- Sodium hydroxide and ethanol for hydrolysis.

- Methanol solution of sodium methylate for methylation steps.

Stepwise Procedure

Step A: Iodination and Initial Substitution

- In a reaction flask, purified water, potassium iodide, and potassium iodate are dissolved.

- Methyl o-aminobenzoate is added under stirring at controlled temperature (50–55 °C).

- Glacial acetic acid and methylene dichloride are added dropwise over 1–1.5 hours.

- The mixture is heated to 55–80 °C and maintained for 2–3 hours for complete iodination, yielding an intermediate iodinated ester.

Step B: Diazotization and Sandmeyer Reaction

- The iodinated intermediate is treated with hydrochloric acid and sodium nitrite at 0–5 °C to form the diazonium salt.

- This diazonium solution is added dropwise to a cuprous chloride solution at 25–30 °C.

- The Sandmeyer reaction proceeds with stirring and gradual heating to 40–50 °C for 5–8 hours.

- After completion, methylene dichloride is added for extraction, and the organic layer is separated and distilled to obtain 2-chloro-5-iodo ethyl benzoate with yields around 90% or higher.

Step C: Hydrolysis to Benzoic Acid

- The chloro-5-iodo ethyl benzoate is hydrolyzed in an aqueous sodium hydroxide and ethanol mixture at 70–80 °C for 2–4 hours.

- The reaction mixture is cooled, acidified to pH 1–2, and the product precipitated by filtration.

- The solid is washed and dried under reduced pressure to yield 2-chloro-5-iodobenzoic acid.

Research Findings on Alternative and Supporting Methods

- Alkaline hydrolysis is preferred over acid hydrolysis for better yields and smoother reaction profiles when converting esters to acids in this compound class.

- Halogenation with iodine monochloride (ICl) and N-bromosuccinimide (NBS) has been employed for selective introduction of iodine and bromine at the 5-position of 2-methoxy-4-amino benzoic acid derivatives.

- Protection of amino groups and subsequent selective halogenation can be used to improve regioselectivity and yield.

- Reductive alkylation and acetylation steps may precede halogenation to modify amino substituents, influencing the overall synthetic strategy.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination | Methyl o-aminobenzoate, KI, KIO3, AcOH, CH2Cl2 | 50–80 | 2–3 h | ~85–90 | Controlled dropwise addition, stirring |

| Diazotization & Sandmeyer | NaNO2, HCl, CuCl, aqueous medium | 0–5 (diazotization), 25–50 (Sandmeyer) | 5–8 h | ~90 | Dropwise addition, stirring, gradual heating |

| Hydrolysis | NaOH, Ethanol, H2O | 70–80 | 2–4 h | ~85–95 | Alkaline hydrolysis preferred |

| Methylation (if needed) | MeI, NaH or NaOMe | Room temp to 60 | 1–3 h | Variable | Methylation of hydroxy group at 2-position |

Summary and Expert Notes

- The synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid is well-established through iodination of methyl 2-aminobenzoate derivatives followed by diazotization and Sandmeyer substitution to introduce the chloro group.

- The hydrolysis step to convert esters to acids is efficiently performed under alkaline conditions.

- The methoxy group at the 2-position can be introduced via methylation or starting from appropriately substituted precursors.

- Reaction parameters such as temperature, reagent ratios, and addition rates are critical for high yield and purity.

- Industrially scalable methods emphasize simplicity, reproducibility, and high yield, as demonstrated in patent literature.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Chloro-5-iodo-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-5-iodo-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically determine the electronic and steric properties of benzoic acid derivatives. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison

Key Observations :

- Amino vs. Iodo: The amino group in is electron-donating, whereas iodo is electron-withdrawing. This difference alters the benzoic acid’s acidity (pKa) and electronic distribution.

- Core Structure : Benzothiazole derivatives () exhibit distinct bioactivity compared to benzoic acids due to heterocyclic aromaticity.

Physicochemical Properties

Acidity and Solubility

- 4-Amino-5-chloro-2-methoxybenzoic acid: The electron-donating NH₂ group reduces acidity compared to the target compound, where I and Cl are both electron-withdrawing. This increases the target’s acidity (lower pKa) .

- Methyl 5-bromo-4-chloro-2-methoxybenzoate : Esterification of the carboxylic acid group (as in ) eliminates acidity and enhances lipophilicity, contrasting with the hydrophilic nature of the target’s free acid.

Melting Points and Stability

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): The benzothiazole core likely increases thermal stability due to aromatic stacking.

Serotonin Receptor Modulation

- 4-Amino-5-chloro-2-methoxybenzoic acid derivatives (e.g., ML10302 and SR59768 in ) act as 5-HT₄ receptor agonists with prokinetic effects in the gastrointestinal tract. The iodo substitution in the target compound may alter receptor binding affinity or selectivity due to steric and electronic differences.

Antimicrobial and Anticancer Potential

- Benzothiazole analogs () demonstrate antimicrobial and anticancer activities. While the target compound lacks a benzothiazole core, its halogen-rich structure may confer similar properties via intercalation or enzyme inhibition.

Metabolic Stability

- Methyl esters () are often prodrugs, metabolized to active acids in vivo. The target’s free carboxylic acid group may offer faster metabolic clearance compared to esterified analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-iodo-2-methoxybenzoic acid, and how is purity ensured?

- Methodology : Synthesis typically involves sequential halogenation and functional group protection. For example:

Chlorination : Introduce the chloro group via electrophilic substitution using reagents like Cl2/FeCl3 under controlled temperatures.

Iodination : Employ iodination agents (e.g., N-iodosuccinimide) in polar solvents (e.g., DMF) at 60–80°C.

Methoxy Group Retention : Protect the hydroxyl group during reactions using methylating agents (e.g., CH3I/K2CO3).

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (<sup>1</sup>H, <sup>13</sup>C) to verify structural integrity. Recrystallization from ethanol/water improves purity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) and compare via HPLC.

- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can the iodination step be optimized to improve yield and regioselectivity?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) or copper iodide in DMF/DMSO mixtures.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance iodine incorporation.

- Kinetic Monitoring : Use TLC (silica gel, hexane/EtOAc) or in-situ IR spectroscopy to track reaction progress.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. iodinating agent) and reaction time (6–12 hrs) .

Q. What strategies are effective for analyzing substituent effects on the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density at the chloro/iodo positions.

- Hammett Analysis : Correlate substituent σpara values with reaction rates using arylthiols or amines as nucleophiles.

- Spectroscopic Validation : Use <sup>19</sup>F NMR (if fluorine analogs are synthesized) to monitor electronic effects .

Q. How can researchers design derivatives of this compound to study dopamine D2/5-HT3 receptor interactions?

- Methodology :

- Functionalization : Introduce amine or amide groups via coupling reactions (e.g., EDC/HOBt) with glycine esters.

- Biological Assays : Test binding affinity using radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for D2, [<sup>3</sup>H]GR65630 for 5-HT3).

- SAR Analysis : Compare IC50 values of derivatives to identify critical substituents .

Q. How should conflicting spectral data (e.g., NMR shifts) between studies be resolved?

- Methodology :

- Reproducibility Checks : Repeat synthesis under reported conditions and validate via X-ray crystallography.

- Solvent/Concentration Adjustments : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.

- Collaborative Validation : Cross-reference with databases (e.g., PubChem, Reaxys) to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.